molecular formula C18H14F2N4O3S B2942573 2,6-difluoro-N-(4-(N-(4-methylpyrimidin-2-yl)sulfamoyl)phenyl)benzamide CAS No. 302951-77-5

2,6-difluoro-N-(4-(N-(4-methylpyrimidin-2-yl)sulfamoyl)phenyl)benzamide

Cat. No.: B2942573
CAS No.: 302951-77-5
M. Wt: 404.39
InChI Key: CVXNIVCNGQUMOF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,6-Difluoro-N-(4-(N-(4-methylpyrimidin-2-yl)sulfamoyl)phenyl)benzamide is a chemical compound with potential applications in various scientific fields, including chemistry, biology, medicine, and industry. This compound features a benzamide core with difluoro substitution on the benzene ring and a sulfamoyl group attached to a phenyl ring, which is further linked to a 4-methylpyrimidin-2-yl moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-difluoro-N-(4-(N-(4-methylpyrimidin-2-yl)sulfamoyl)phenyl)benzamide typically involves multiple steps, starting with the preparation of the core benzamide structure. The difluoro substitution on the benzene ring can be achieved through electrophilic aromatic substitution reactions using appropriate fluorinating agents. The sulfamoyl group can be introduced via sulfonation reactions, followed by the attachment of the 4-methylpyrimidin-2-yl group through nucleophilic substitution reactions.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : The benzamide core can be oxidized to produce corresponding carboxylic acids.

  • Reduction: : Reduction reactions can be performed on the nitro groups, if present, to form amines.

  • Substitution: : Nucleophilic substitution reactions can occur at the sulfamoyl group or the pyrimidinyl moiety.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).

  • Reduction: : Typical reducing agents include hydrogen gas (H₂) in the presence of a catalyst, such as palladium on carbon (Pd/C).

  • Substitution: : Nucleophilic substitution reactions may use strong nucleophiles like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed

  • Oxidation: : Carboxylic acids.

  • Reduction: : Amines.

  • Substitution: : Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its difluoro substitution can impart unique electronic properties, making it valuable in the design of new materials and catalysts.

Biology

In biological research, this compound may serve as a probe or inhibitor in studies involving enzyme activity or receptor binding. Its structural features allow it to interact with specific biological targets, aiding in the understanding of biological processes.

Medicine

In the medical field, this compound could be explored for its potential therapeutic properties. It may be used in the development of new drugs targeting specific diseases or conditions.

Industry

In industry, this compound can be utilized in the production of agrochemicals, dyes, and other chemical products. Its unique chemical properties make it suitable for various applications.

Mechanism of Action

The mechanism by which 2,6-difluoro-N-(4-(N-(4-methylpyrimidin-2-yl)sulfamoyl)phenyl)benzamide exerts its effects depends on its specific application. For example, in enzyme inhibition, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved would vary based on the biological or chemical context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 2,6-Difluoro-N-(4-(N-(2-methylpyrimidin-4-yl)sulfamoyl)phenyl)benzamide

  • 2,6-Difluoro-N-(4-(N-(3-methylpyrimidin-2-yl)sulfamoyl)phenyl)benzamide

  • 2,6-Difluoro-N-(4-(N-(5-methylpyrimidin-2-yl)sulfamoyl)phenyl)benzamide

Uniqueness

The uniqueness of 2,6-difluoro-N-(4-(N-(4-methylpyrimidin-2-yl)sulfamoyl)phenyl)benzamide lies in its specific substitution pattern and the presence of the sulfamoyl group, which can influence its reactivity and biological activity compared to similar compounds.

Properties

IUPAC Name

2,6-difluoro-N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14F2N4O3S/c1-11-9-10-21-18(22-11)24-28(26,27)13-7-5-12(6-8-13)23-17(25)16-14(19)3-2-4-15(16)20/h2-10H,1H3,(H,23,25)(H,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVXNIVCNGQUMOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NC=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=C(C=CC=C3F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14F2N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.